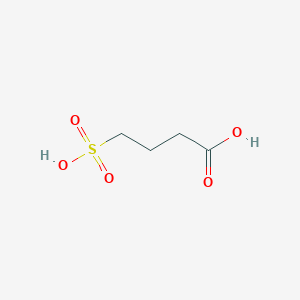
4-Sulfobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfobutanoic acid is an organic compound with the molecular formula C₄H₈O₅S. It is a sulfonic acid derivative of butanoic acid and is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Sulfobutanoic acid can be synthesized through several methods. One common method involves the sulfonation of butanoic acid derivatives. For instance, the reaction of butanoic acid with sulfur trioxide (SO₃) in the presence of a catalyst can yield this compound. Another method involves the oxidation of 4-sulfobutanal using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale sulfonation processes. These processes often involve the use of continuous reactors where butanoic acid or its derivatives are reacted with sulfur trioxide or oleum. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Major Products Formed
Oxidation: Sulfonates.
Reduction: Alcohols.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
4-Sulfobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Sulfobutanoic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-base reactions. Additionally, the compound can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-sulfobutanoic acid: An alanine derivative with similar sulfonic acid functionality.
Lactic acid-based compounds: These compounds share similar acidic properties and are used in various industrial applications.
Uniqueness
4-Sulfobutanoic acid is unique due to its specific structure, which combines the properties of both butanoic acid and sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
62605-67-8 |
|---|---|
Molecular Formula |
C4H8O5S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-sulfobutanoic acid |
InChI |
InChI=1S/C4H8O5S/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H,7,8,9) |
InChI Key |
ORQDJGSWJKNUKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)
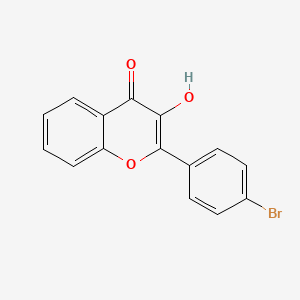
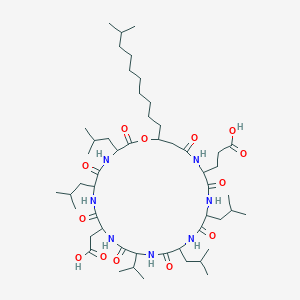
![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
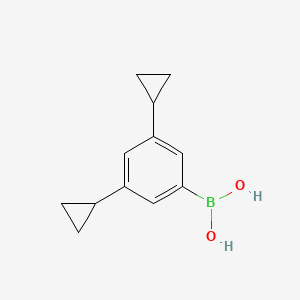
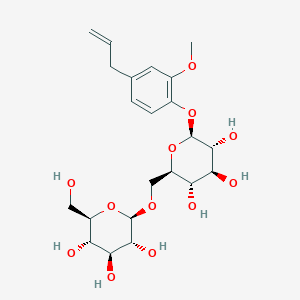
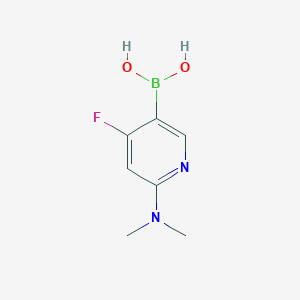
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
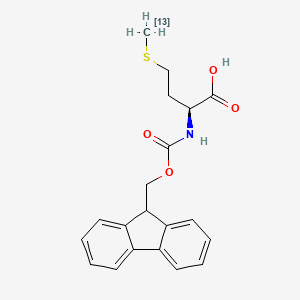
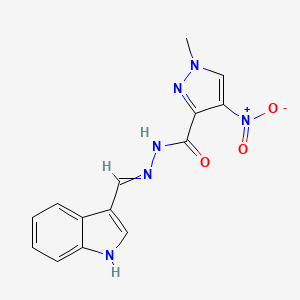
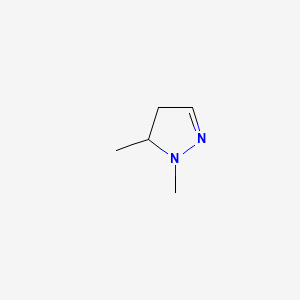
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
